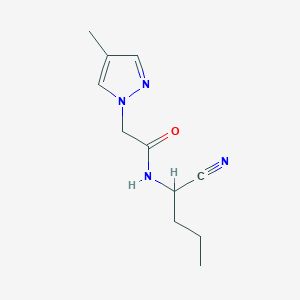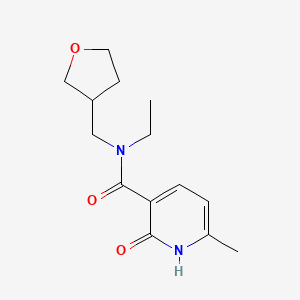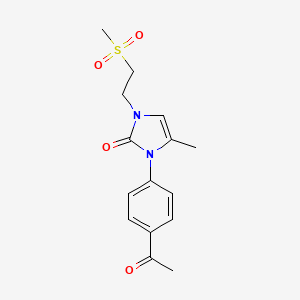![molecular formula C14H23NO4S2 B7572833 N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide](/img/structure/B7572833.png)
N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide, also known as BES, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BES is a sulfonamide derivative that is widely used as a buffer in biochemical and physiological experiments.
Mécanisme D'action
N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide acts as a zwitterionic buffer, which means that it can act as both an acid and a base. It maintains a stable pH environment by accepting or donating protons depending on the pH of the solution. N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide also has a low UV absorbance, which makes it an ideal buffer for experiments that require UV detection.
Biochemical and Physiological Effects:
N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide has been shown to have minimal effects on the biochemical and physiological properties of the substances it is used with. It does not affect enzymatic activity or protein stability. N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide has also been shown to have minimal toxicity, making it a safe buffer to use in experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide is its ability to maintain a stable pH environment. It is also relatively inexpensive and easy to prepare. However, N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide has a limited buffering capacity and is not suitable for experiments conducted at extreme pH values. N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide also has a limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research involving N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide. One area of research is the development of new derivatives of N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide with improved properties. Another area of research is the use of N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide in the preparation of new drug delivery systems. N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide has also been shown to have potential as a therapeutic agent for the treatment of certain diseases. Further research is needed to explore these potential applications of N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide.
Conclusion:
In conclusion, N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide is a sulfonamide derivative that is widely used as a buffer in biochemical and physiological experiments. It has a stable pH environment, minimal effects on biochemical and physiological properties, and minimal toxicity. N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide has several advantages and limitations for lab experiments, and there are several future directions for research involving N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide.
Méthodes De Synthèse
N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide can be synthesized by reacting 4-tert-butylphenylsulfonyl chloride with 2-aminoethanesulfonic acid in a basic solution. The reaction leads to the formation of N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide as a white crystalline solid. The purity of N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide can be determined by using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide is widely used as a buffer in biochemical and physiological experiments. It is particularly useful in experiments involving proteins, enzymes, and nucleic acids. N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide has a pKa value of 7.6, which makes it an ideal buffer for experiments conducted at physiological pH. N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide has also been used in the preparation of liposomes and nanoparticles for drug delivery.
Propriétés
IUPAC Name |
N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4S2/c1-5-21(18,19)15-10-11-20(16,17)13-8-6-12(7-9-13)14(2,3)4/h6-9,15H,5,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQPTKPXIGUNQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-Amino-5-chloropyridin-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7572753.png)
![1-(2-fluorophenyl)-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]methanesulfonamide](/img/structure/B7572756.png)
![N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]-2-(2,4-dimethylphenyl)-1,3-thiazole-5-carboxamide](/img/structure/B7572772.png)
![3-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methylamino]-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B7572786.png)


![S-[4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]phenyl] N,N-dimethylcarbamothioate](/img/structure/B7572796.png)
![1H-imidazol-5-yl-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B7572799.png)
![(3S)-1-[4-fluoro-2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol](/img/structure/B7572804.png)
![N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-yl]methyl]-6-methylpyridin-2-amine](/img/structure/B7572810.png)

![N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7572816.png)

